molecular formula C14H20O3 B14642721 Heptanoic acid, 4-methoxyphenyl ester CAS No. 56052-15-4

Heptanoic acid, 4-methoxyphenyl ester

Cat. No.: B14642721
CAS No.: 56052-15-4
M. Wt: 236.31 g/mol
InChI Key: OFVOGCINNCSTIO-UHFFFAOYSA-N
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Description

Heptanoic acid, 4-methoxyphenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from heptanoic acid and 4-methoxyphenol. It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic acid, 4-methoxyphenyl ester can be synthesized through esterification, a reaction between heptanoic acid and 4-methoxyphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure efficient production. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate .

Chemical Reactions Analysis

Types of Reactions: Heptanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of heptanoic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways . The ester group can also interact with nucleophiles, leading to substitution reactions that modify the ester into other functional groups .

Comparison with Similar Compounds

Uniqueness: Heptanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it valuable in specific applications where other esters might not be as effective .

Properties

CAS No.

56052-15-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(4-methoxyphenyl) heptanoate

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-7-14(15)17-13-10-8-12(16-2)9-11-13/h8-11H,3-7H2,1-2H3

InChI Key

OFVOGCINNCSTIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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